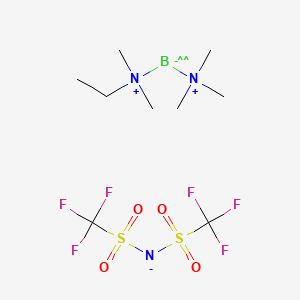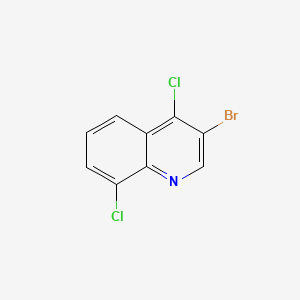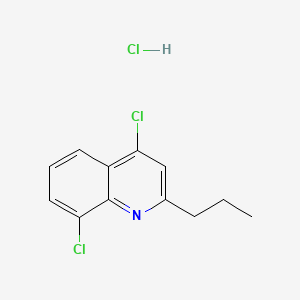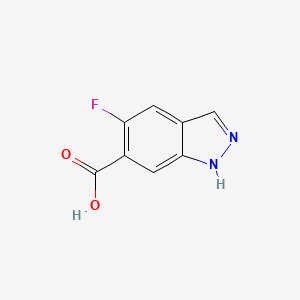
(E)-2-Chlor-5-methylnicotinaldehyd-oxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oximes are valuable synthetic building blocks with reactivity modes enabling their use in diverse methodologies from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .
Synthesis Analysis
Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis
Oxime esters are synthesized and functionalized based on directed molecular structure design to synthesize an efficient adsorbent with antimicrobial activity . They unfold splendid adsorption capacity at pH=6.0 because of abundant holey structure and mighty chelation for oxime groups .Chemical Reactions Analysis
Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds . They act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis
Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . The aliphatic group of oximes is resistant to the process of hydrolysis more than the analogous hydrazones .Wissenschaftliche Forschungsanwendungen
Gegenmittel bei Organophosphatvergiftungen
Oxime, einschließlich "(E)-2-Chlor-5-methylnicotinaldehyd-oxim", sind bekannt für ihre weit verbreitete Anwendung als Gegenmittel bei Organophosphat-(OP-)Vergiftungen {svg_1}. Sie können das Enzym Acetylcholinesterase (AChE) reaktivieren, das für die Behandlung von OP-Vergiftungen entscheidend ist {svg_2}.
Pharmazeutische Zwischenprodukte
Oxime sind wichtige Zwischenprodukte bei der Synthese verschiedener pharmakologischer Derivate {svg_3}. Sie spielen eine bedeutende Rolle bei der Entwicklung neuer Medikamente und Therapeutika {svg_4}.
Antibakterielle Mittel
Cephalosporine auf Oximgrundlage haben sich als wichtige Klasse von Medikamenten mit verbesserter Wirksamkeit und einem breiten Spektrum an antimikrobieller Aktivität gegen grampositive und gramnegative Krankheitserreger herausgestellt {svg_5}.
Antifungalmittel
Oxime sind bekannt für ihre antifungale Wirkung {svg_6}. Sie können bei der Entwicklung neuer Antimykotika und -behandlungen eingesetzt werden {svg_7}.
Entzündungshemmende Mittel
Oxime haben entzündungshemmende Eigenschaften {svg_8}. Sie können zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden, einschließlich Autoimmunerkrankungen wie rheumatoider Arthritis {svg_9}.
Antioxidative Mittel
Oxime haben antioxidative Eigenschaften {svg_10}. Sie können helfen, schädliche freie Radikale im Körper zu neutralisieren, und so zur allgemeinen Gesundheit und zum Wohlbefinden beitragen {svg_11}.
Antikrebsmittel
Oxime haben antikankeraktive Eigenschaften {svg_12}. Sie können bei der Entwicklung neuer Krebsmedikamente und -behandlungen eingesetzt werden {svg_13}.
Therapeutische Mittel gegen krankheitsverursachende Krankheiten
Neue Oximverbindungen werden als potenzielle Medikamente gegen krankheitsverursachende Krankheiten angesehen {svg_14}. Sie können als adjuvante Therapie bei verschiedenen Arten von Krebs und Entzündungen eingesetzt werden {svg_15}.
Wirkmechanismus
(E)-2-Chloro-5-methylnicotinaldehyde oxime is an aldehyde oxime that acts as an enzyme inhibitor. It binds to the active site of aldehyde oxidase, an enzyme involved in the metabolism of aldehydes, and inhibits its activity. This inhibition results in the accumulation of aldehydes in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
(E)-2-Chloro-5-methylnicotinaldehyde oxime has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of aldehyde oxidase, an enzyme involved in the metabolism of aldehydes. This inhibition can lead to the accumulation of aldehydes in the body, which can lead to a variety of physiological effects, including changes in blood pressure, heart rate, respiration rate, and body temperature. In addition, (E)-2-Chloro-5-methylnicotinaldehyde oxime has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-Chloro-5-methylnicotinaldehyde oxime is a useful tool for scientists and researchers due to its unique properties. It is easy to synthesize and has a high yield. In addition, (E)-2-Chloro-5-methylnicotinaldehyde oxime is stable and can be stored for long periods of time. However, (E)-2-Chloro-5-methylnicotinaldehyde oxime is not suitable for use in humans due to its potential toxicity.
Zukünftige Richtungen
There are a number of potential future directions for research involving (E)-2-Chloro-5-methylnicotinaldehyde oxime. Further research could be conducted to investigate the effects of (E)-2-Chloro-5-methylnicotinaldehyde oxime on other enzymes involved in the metabolism of aldehydes. In addition, further research could be conducted to investigate the effects of (E)-2-Chloro-5-methylnicotinaldehyde oxime on other physiological processes. Finally, further research could be conducted to investigate the potential therapeutic applications of (E)-2-Chloro-5-methylnicotinaldehyde oxime.
Synthesemethoden
(E)-2-Chloro-5-methylnicotinaldehyde oxime is synthesized by the reaction of 5-methylnicotinaldehyde with hydroxylamine hydrochloride in aqueous acetic acid. The reaction is carried out at room temperature and yields a white solid product that is recrystallized from ethanol. The yield of (E)-2-Chloro-5-methylnicotinaldehyde oxime is typically greater than 95%.
Eigenschaften
IUPAC Name |
(NE)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5-2-6(4-10-11)7(8)9-3-5/h2-4,11H,1H3/b10-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXHHVLUUMAQPZ-ONNFQVAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N=C1)Cl)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598917.png)




![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)
![6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598926.png)
